
Romidepsin (FK228, depsipeptide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Romidepsin is an intravenously administered histone deacetylase inhibitor and antineoplastic agent that is approved for use in refractory or relapsed cutaneous and peripheral T cell lymphomas. Romidepsin is associated with modest rate of minor serum enzyme elevations during therapy but has not been linked to cases of clinically apparent liver injury, although it has been reported to cause reactivation of hepatitis B.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity in Hematologic Malignancies
Romidepsin is noted for its efficacy in hematologic malignancies, particularly in T-cell lymphoma. In peripheral T-cell lymphoma (PTCL), it has shown clinical activity with durable responses, effective in various subtypes including PTCL NOS, angioimmunoblastic, ALK-negative anaplastic large cell lymphoma, and enteropathy-associated T-cell lymphoma. It exhibits similar effectiveness in cutaneous T-cell lymphoma (CTCL), demonstrating significant and durable responses in patients (Piekarz et al., 2011); (Piekarz et al., 2009).
Molecular Mechanisms and Modes of Action
Romidepsin acts as a potent histone deacetylase inhibitor, mainly against class I histone deacetylase enzymes. It affects gene expression, cell cycle regulation, apoptosis induction, DNA repair, protein acetylation, and autophagy induction. Its development as a therapy for hematologic malignancies has been significant, leading to its approval for treating CTCL (Harrison et al., 2012).
Dual Inhibitory Effects on HDAC and PI3K
Romidepsin has been identified as an HDAC/PI3K dual inhibitor, showing potential in cancer therapy beyond its histone deacetylase inhibitory activity. This dual inhibition results in stronger cytotoxic effects in human cancer cells, making it a candidate for novel drug development in cancer treatment (Saijo et al., 2015).
Application in Acute Kidney Injury
In a mouse model of lipopolysaccharide-induced acute kidney injury, Romidepsin has shown promising results. It significantly reduced levels of injury markers and was associated with down-regulation of the CYP2E1 gene, suggesting its potential application beyond cancer treatment (Cheng et al., 2020).
Enhancing Effects with Other Agents
Romidepsin's antitumor activity can be enhanced when combined with other agents. Studies have shown that certain compounds can potentiate Romidepsin's HDAC inhibitory and antitumor activity, as observed in bladder cancer cells (Fan et al., 2008).
Diverse Clinical Trials
Romidepsin has been evaluated in various clinical trials for different cancers, including thyroid, lung, ovarian, and neuroblastoma, often in combination with other treatments. These studies explore its broader potential in oncology beyond lymphomas (Piekarz et al., 2008); (Schrump et al., 2007).
Eigenschaften
Produktname |
Romidepsin (FK228, depsipeptide) |
|---|---|
Molekularformel |
C24H36N4O6S2 |
Molekulargewicht |
540.7 g/mol |
IUPAC-Name |
(1R,4S,7Z,10S,16E,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone |
InChI |
InChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/b9-7+,16-6-/t15-,17+,19+,20-/m0/s1 |
InChI-Schlüssel |
OHRURASPPZQGQM-QSVHVVLASA-N |
Isomerische SMILES |
C/C=C\1/C(=O)N[C@H](C(=O)O[C@@H]\2CC(=O)N[C@@H](C(=O)N[C@H](CSSCC/C=C2)C(=O)N1)C(C)C)C(C)C |
SMILES |
CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C |
Kanonische SMILES |
CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C |
Piktogramme |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



](/img/structure/B1251915.png)
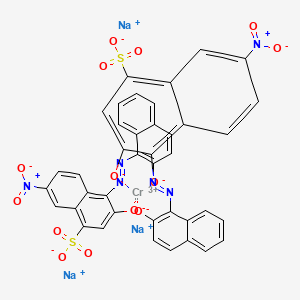
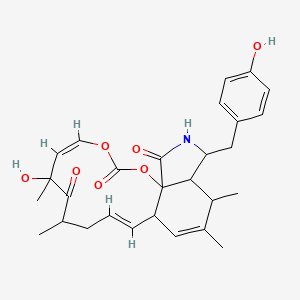





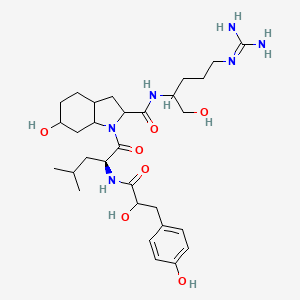
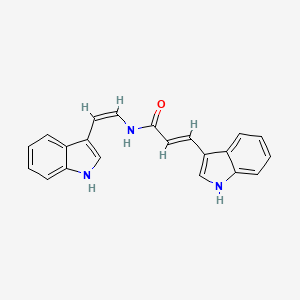
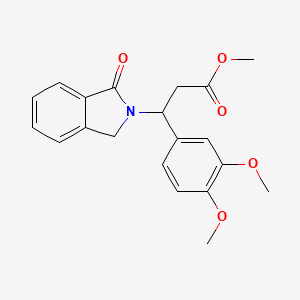
![[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',16-tetramethyl-3',9,15-trioxospiro[11,12,13,14-tetrathia-8,16-diazatetracyclo[8.4.2.01,8.03,7]hexadecane-5,2'-oxolane]-4-yl] acetate](/img/structure/B1251934.png)
![(1S,17R)-13-bromo-4,6-dichloro-20-methyl-8,10,20,22-tetrazahexacyclo[15.7.0.01,9.02,7.011,16.017,21]tetracosa-2(7),3,5,8,11(16),12,14,21-octaene](/img/structure/B1251936.png)
